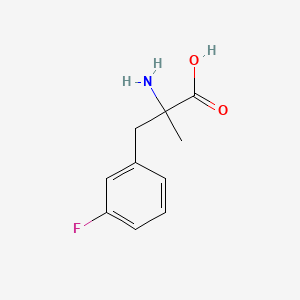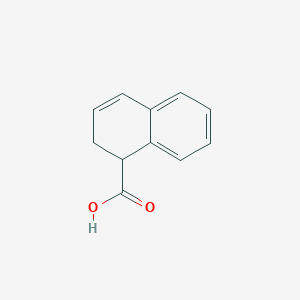
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The 3,4-difluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable interactions in biological systems .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis strategies. For example, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For a similar compound, 3,4-Difluorophenylacetic acid, the melting point is reported to be 46-50 °C, and it is described as a beige crystalline solid .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The research on similar compounds, including various pyrrole and pyrrole-2-carboxylic acid derivatives, has led to significant advancements in chemical synthesis techniques and the exploration of their potential biological activities. For example, the development of novel synthetic methodologies for highly functionalised pyrrole derivatives showcases the utility of these compounds in constructing complex molecular architectures with potential pharmacological applications (Meninno, Carratù, Overgaard, & Lattanzi, 2021). Additionally, structural and spectral studies on pyrazole-4-carboxylic acid derivatives highlight the importance of these compounds in understanding the relationship between molecular structure and biological activity (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Biological Activity Exploration
Research has been conducted on various pyrrole derivatives to assess their potential as therapeutic agents. Studies on compounds structurally related to 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid have identified several with promising analgesic, anti-inflammatory, and antimicrobial activities. For instance, the exploration of pyrrolopyridine analogs and their antibacterial activities highlights the potential for these compounds in developing new therapeutic agents (Toja, Kettenring, Goldstein, & Tarzia, 1986). Furthermore, the synthesis and evaluation of pyrrole-based hydrazide-hydrazones as potential antioxidant agents indicate the broad spectrum of biological activities that pyrrole derivatives can exhibit (Mateev, Georgieva, & Zlatkov, 2022).
Advanced Materials and Molecular Engineering
The versatility of pyrrole derivatives extends beyond pharmaceutical applications to materials science and molecular engineering. The design and synthesis of novel compounds, such as the exploration of pyrrolo[3,2-b]carbazoles, demonstrate the potential of these molecules in creating new materials with specific electronic or optical properties (Chunchatprasert, Rao, & Shannon, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNRANMULZGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2591758.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)

![4-ethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2591770.png)




![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2591777.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2591778.png)
![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)